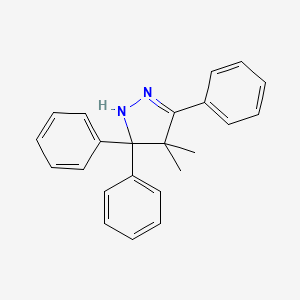
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of chalcone derivatives with hydrazine or its derivatives under acidic or basic conditions. For instance, a chalcone derivative can be reacted with phenylhydrazine in the presence of an acid catalyst to form the desired pyrazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as vitamin B1 hydrochloride have been reported to facilitate the synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the phenyl groups or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of dyes, agrochemicals, and other functional materials.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes such as monoamine oxidase and cholinesterase, which are involved in neurological processes . The compound’s structure allows it to bind to active sites of these enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3,5,5-Trimethyl-2-pyrazoline: This compound has a similar pyrazole core but with different substituents.
4,5-Dihydro-3,5,5-trimethyl-1H-pyrazole: Another related compound with variations in the substituents.
Uniqueness
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three phenyl groups and two methyl groups enhances its stability and potential for diverse applications compared to other pyrazole derivatives.
Propiedades
Número CAS |
127958-24-1 |
|---|---|
Fórmula molecular |
C23H22N2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4,4-dimethyl-3,5,5-triphenyl-1H-pyrazole |
InChI |
InChI=1S/C23H22N2/c1-22(2)21(18-12-6-3-7-13-18)24-25-23(22,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,25H,1-2H3 |
Clave InChI |
GSXLPVFIBAHFED-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


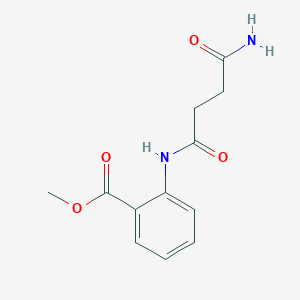
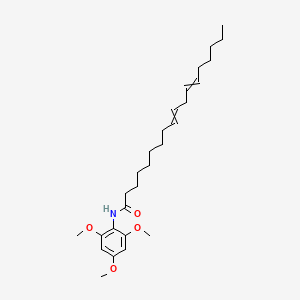

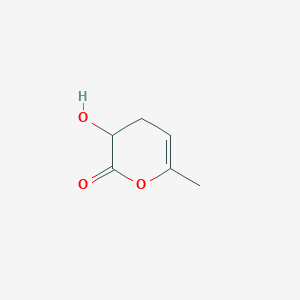
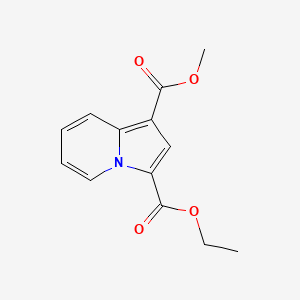
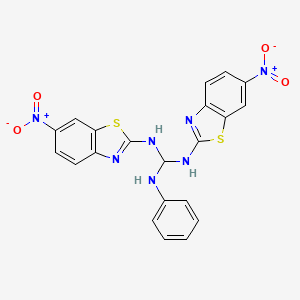

![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)
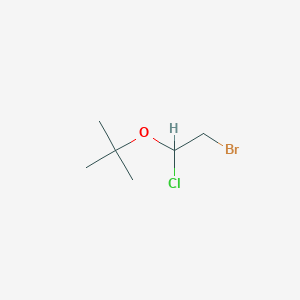


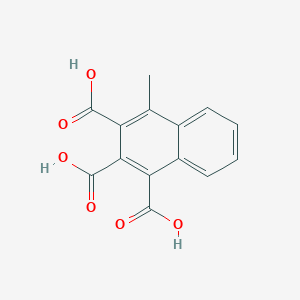
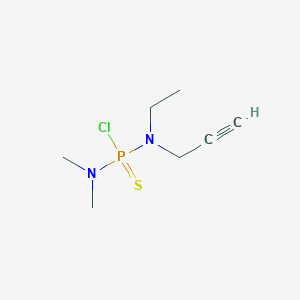
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
